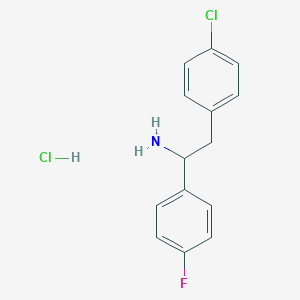
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the context in which such a compound might be studied. For instance, paper discusses 2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide with broad-spectrum activity and corrosion inhibition properties. Paper examines a compound with a similar structure, 2,2,2-trichloro-N,N'-bis(4-chlorophenyl)ethane-1,1-diamine, which forms a three-dimensional hydrogen-bonded framework. Lastly, paper describes the synthesis of various polyethers based on 1-(4-hydroxyphenyl)-2-(2-R-4-hydroxyphenyl)ethane with different substituents, including fluorine and chlorine, which are relevant to the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents onto a phenyl ethane backbone. In paper , the synthesis of polyethers based on hydroxyphenyl ethane derivatives with different substituents, such as fluorine and chlorine, is described. These processes typically involve bromination and the use of dibromopentane or dibromooctane as a linker. Although the exact synthesis of "2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride" is characterized by the presence of halogen atoms, which can significantly influence the molecular conformation and interactions. For example, in paper , the presence of chlorine atoms in 2,2,2-trichloro-N,N'-bis(4-chlorophenyl)ethane-1,1-diamine allows for the formation of a three-dimensional framework through Cl...Cl interactions and hydrogen bonding. This suggests that the chlorine and fluorine substituents in the compound of interest may also lead to unique structural features.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of "2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride" specifically, they do provide information on the reactivity of similar compounds. For instance, the biocidal activity of 2-(Decylthio)ethanamine hydrochloride mentioned in paper implies that the compound can interact with biological molecules, possibly through reactions involving its functional groups. This could be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their substituents. Paper discusses how the phase transition temperatures and thermodynamic parameters of polyethers vary with different substituents, following the order H > F > CH3 > Cl > Br > CF3. This indicates that the presence of chlorine and fluorine in "2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride" would likely affect its physical properties, such as melting point and solubility, as well as its chemical properties, including reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis :
- The molecular structure, vibrational wavenumbers, and geometrical parameters of compounds similar to 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine have been studied using methods like FT-IR, HF, and DFT. Such compounds have shown electron density transfer between different phenyl rings and are noted for their significant hyperpolarizability (Najiya et al., 2014).
Synthesis and Characterization :
- A series of chalcones possessing N-substituted ethanamine, synthesized through aldol condensation, demonstrated antiamoebic activity, indicating potential in pharmaceutical applications (Zaidi et al., 2015).
Weak Interaction Studies :
- Weak interactions in compounds containing chlorophenyl and fluorophenyl groups have been analyzed. These studies are important for understanding molecular packing and interactions in crystal structures (Choudhury et al., 2002).
Biocide and Corrosion Inhibition :
- Derivatives of ethanamine hydrochlorides have been investigated for their use as multifunctional biocides, demonstrating effectiveness against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Crystal Structure and Surface Analysis :
- Studies on the crystal structure and Hirshfeld surface analysis of similar compounds have been conducted. These analyses help in understanding molecular conformations and intermolecular interactions (Shikhaliyev et al., 2019).
Synthesis of Antiobesity Drugs :
- Research on novel synthesis methods for antiobesity drugs, where compounds similar to 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine hydrochloride are used as intermediates, highlights its role in pharmaceutical manufacturing (Zhu et al., 2015).
Antibacterial and Antioxidant Activities :
- Some derivatives have shown promising antibacterial and antioxidant activities, indicating potential applications in the development of new therapeutic agents (Arutyunyan et al., 2012).
Anti-Inflammatory Applications :
- Studies have been conducted on the anti-inflammatory activity of certain derivatives, showing significant potential in developing new anti-inflammatory drugs (Karande & Rathi, 2017).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This involves speculation on potential future research directions, applications, or improvements to the compound.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIPRFDAOYEDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)
![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)
![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
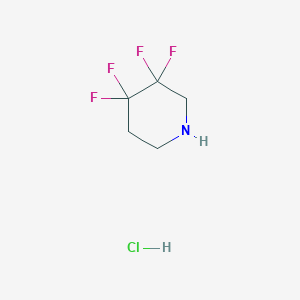
![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)
![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
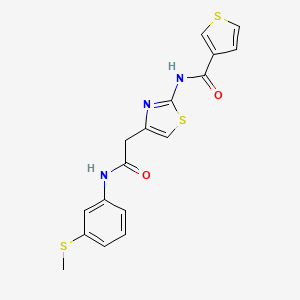
![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)
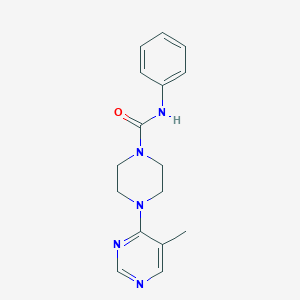
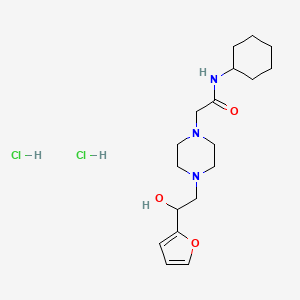
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)